molecular formula C18H16N4O5S2 B3264593 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 393571-36-3

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B3264593
M. Wt: 432.5 g/mol
InChI Key: NEPRFEOWQPLWQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core thiadiazole ring, followed by the addition of the various functional groups through appropriate reactions. For example, the benzylthio group could potentially be added through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom, which would contribute to the compound’s chemical reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For instance, the nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, affecting its solubility in different solvents .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be explored for use in medicinal chemistry, given the presence of functional groups that are common in drug molecules .

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S2/c1-26-14-8-12(13(22(24)25)9-15(14)27-2)16(23)19-17-20-21-18(29-17)28-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPRFEOWQPLWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 6
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

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